molecular formula C14H15NO B1362607 C-(4-Methoxy-phenyl)-C-phenyl-methylamine CAS No. 2538-34-3

C-(4-Methoxy-phenyl)-C-phenyl-methylamine

Cat. No.: B1362607
CAS No.: 2538-34-3
M. Wt: 213.27 g/mol
InChI Key: MXDBCXKVTJDKNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C-(4-Methoxy-phenyl)-C-phenyl-methylamine is an organic compound that features a methoxy group attached to a phenyl ring, which is further connected to a phenylmethylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(4-Methoxy-phenyl)-C-phenyl-methylamine typically involves the reaction of 4-methoxybenzaldehyde with benzylamine under reductive amination conditions. The reaction is often catalyzed by reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the formation of the secondary amine .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

C-(4-Methoxy-phenyl)-C-phenyl-methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

C-(4-Methoxy-phenyl)-C-phenyl-methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of C-(4-Methoxy-phenyl)-C-phenyl-methylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C-(4-Methoxy-phenyl)-C-phenyl-methylamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and phenyl groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Biological Activity

C-(4-Methoxy-phenyl)-C-phenyl-methylamine, also known by its CAS number 2538-34-3, is a compound that has garnered interest in the scientific community due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.

  • Molecular Formula : C₁₄H₁₅NO
  • Molecular Weight : 213.28 g/mol
  • Melting Point : 137 °C
  • Boiling Point : 348 °C
  • Density : 1.181 g/cm³
  • Flash Point : 167 °C

Synthesis of this compound

The compound can be synthesized through a variety of methods, including:

  • Condensation Reactions : Typically involves the reaction of benzylamine with 4-methoxybenzaldehyde under specific conditions (e.g., using methanol as a solvent at elevated temperatures) .
  • Parallel Reactions : This method allows for the simultaneous synthesis of multiple derivatives, optimizing yield and efficiency .

Antimicrobial Properties

Studies have indicated that this compound exhibits notable antimicrobial activity. For instance, it has been tested against various strains of bacteria and fungi, showing significant inhibition of growth in certain pathogens. The mechanism is believed to involve interference with cellular processes such as protein synthesis or membrane integrity.

Anticancer Potential

Research has highlighted the potential anticancer properties of this compound. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the activation of caspases and modulation of apoptotic pathways .

Neuropharmacological Effects

There is emerging evidence that this compound may influence neurotransmitter systems. Preliminary studies suggest it could act as a monoamine reuptake inhibitor, which may have implications for mood disorders and neurodegenerative diseases .

Case Studies and Research Findings

  • Case Study on Antimicrobial Activity :
    • A recent study evaluated the antimicrobial efficacy of this compound against E. coli and S. aureus.
    • Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 25 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent .
  • Anticancer Activity Evaluation :
    • In vitro assays conducted on human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability.
    • Flow cytometry analysis confirmed increased apoptosis rates, with significant activation of caspase-3 and caspase-9 pathways .
  • Neuropharmacological Study :
    • Animal models were used to assess the effects on serotonin and dopamine levels after administration of this compound.
    • Results indicated an increase in both neurotransmitters, suggesting potential applications in treating depression and anxiety disorders .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of E. coli and S. aureus
AnticancerInduction of apoptosis in cancer cells
NeuropharmacologicalIncreased serotonin and dopamine levels

Properties

IUPAC Name

(4-methoxyphenyl)-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10,14H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDBCXKVTJDKNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967100
Record name 1-(4-Methoxyphenyl)-1-phenylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2538-34-3, 5267-46-9
Record name 2538-34-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=505711
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Methoxyphenyl)-1-phenylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following a procedure similar to that described in Preparation 12, but using 9.4 g of 4-methoxybenzophenone oxime, 33.9 g of ammonium acetate, 7.46 g of sodium cyanoborohydride, and 79 ml of a 17-19% by volume aqueous solution of titanium trichloride, 6.78 g of the title compound were obtained as an oily substance.
Name
4-methoxybenzophenone oxime
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
33.9 g
Type
reactant
Reaction Step Two
Quantity
7.46 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.